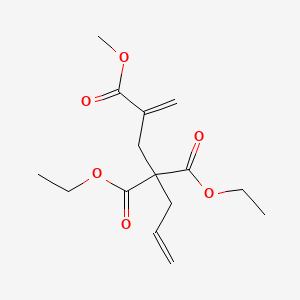![molecular formula C16H28Si2 B12563709 Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- CAS No. 201344-76-5](/img/structure/B12563709.png)
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- is a compound with the molecular formula C13H24Si2. It is a member of the silane family, which are silicon analogs of alkanes. This compound is characterized by the presence of a phenylmethylene group and two trimethylsilyl groups attached to a 1,3-propanediyl backbone. Silanes are known for their versatility in various chemical reactions and applications, particularly in organic synthesis and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- typically involves the hydrosilylation of phenylmethylene compounds with trimethylsilyl reagents. One common method is the reaction of phenylmethylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants
作用機序
The mechanism of action of Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- involves its ability to form stable bonds with various substrates. The silicon atoms in the compound can interact with oxygen, nitrogen, and other elements, facilitating the formation of siloxane bonds. These interactions are crucial in applications such as surface modification and polymerization .
類似化合物との比較
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar in structure but contains an ethynyl group instead of a phenylmethylene group.
Phenylsilane: Contains a single phenyl group attached to silicon.
Diphenylsilane: Contains two phenyl groups attached to silicon.
Uniqueness
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of both phenylmethylene and trimethylsilyl groups allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
特性
CAS番号 |
201344-76-5 |
|---|---|
分子式 |
C16H28Si2 |
分子量 |
276.56 g/mol |
IUPAC名 |
trimethyl-[3-phenyl-2-(trimethylsilylmethyl)prop-2-enyl]silane |
InChI |
InChI=1S/C16H28Si2/c1-17(2,3)13-16(14-18(4,5)6)12-15-10-8-7-9-11-15/h7-12H,13-14H2,1-6H3 |
InChIキー |
HOSKDOFSBAKADW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC(=CC1=CC=CC=C1)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


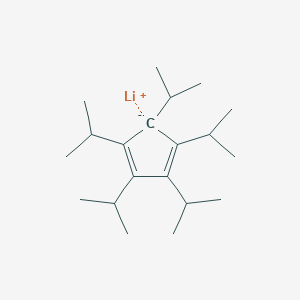
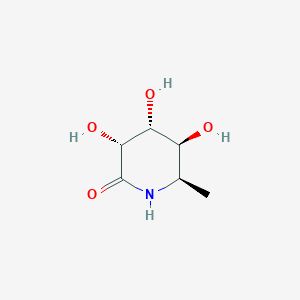
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
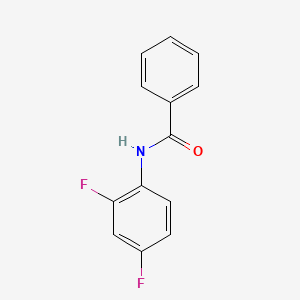
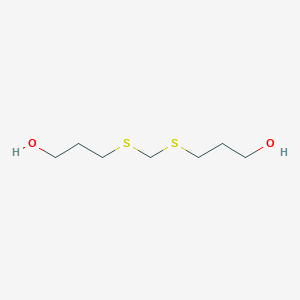
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
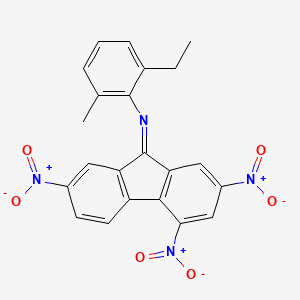

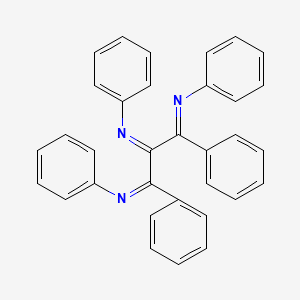
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
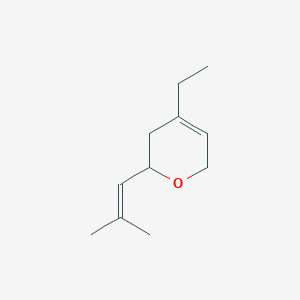
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
